3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-tert-butyl-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLSQPRMLDARKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569016 | |
| Record name | 5-tert-Butyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66699-81-8 | |
| Record name | 5-tert-Butyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of tert-Butylhydrazine with β-Keto Esters
A foundational method involves the reaction of tert-butylhydrazine hydrochloride with β-keto esters under acidic conditions. For example, ethyl acetoacetate reacts with tert-butylhydrazine in aqueous sulfuric acid (0.25 eq) at 80–100°C, yielding the target compound with 85–92% purity.
Reaction Conditions:
Acid-Catalyzed Cyclization Using tert-Butyl-Substituted Reagents
Patent WO2017084995A1 describes a method for analogous pyrazoles using methyl hydrazine and trifluoromethyl diketones. Adapting this approach, this compound can be synthesized via cyclization of tert-butyl acetoacetate with methyl hydrazine in the presence of trifluoroacetic acid (0.1 eq).
Key Parameters:
-
Catalyst: Trifluoroacetic acid (0.05–0.2 eq)
-
Reaction Time: 2–5 hours
Catalytic Systems and Their Impact on Yield
Catalytic acid selection significantly influences reaction efficiency. Comparative studies reveal:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfuric acid | 80 | 89 | 95.2 |
| Trifluoroacetic | 90 | 92 | 99.7 |
| Polymeric resin | 100 | 84 | 93.8 |
Trifluoroacetic acid achieves superior purity (99.7%) due to enhanced protonation of intermediates, reducing side reactions.
Solvent Optimization and Green Chemistry Approaches
Solvent-free or aqueous conditions are prioritized for sustainability. Ethanol/water mixtures (1:1) enable reflux at 80°C without byproduct formation, while pure water extends reaction times but improves crystallinity. Recent advances include visible light-promoted cyclization, though this remains unexplored for tert-butyl variants.
Crystallization and Purification Strategies
Post-reaction distillation removes ethanol, facilitating crystallization. The patent method yields large platelet-like crystals, improving filtration efficiency compared to needle-like morphologies from traditional acetic acid systems.
Purification Data:
Challenges and Comparative Analysis
A key challenge is minimizing isomerization during cyclization. The tert-butyl group’s steric bulk reduces unwanted tautomerization, but acidic conditions must be carefully controlled. Comparative analysis of methods shows:
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed cyclization | High yield, scalability | Requires corrosive catalysts |
| Hydrazine condensation | Mild conditions, green solvents | Lower selectivity for tert-butyl |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural analogues of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol, highlighting substituent-driven differences in properties and applications:
Physicochemical Properties
- Solubility : The tert-butyl group in this compound reduces water solubility compared to analogues with polar substituents (e.g., CF₃ or NH₂). For instance, the trifluoromethyl analogue (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) exhibits higher lipophilicity (logP ~1.8) due to the electron-withdrawing CF₃ group, making it suitable for membrane penetration in herbicides .
- Reactivity : The hydroxyl group at position 5 allows for further functionalization (e.g., etherification or esterification). In contrast, amine-substituted derivatives (e.g., 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine) are more nucleophilic, enabling coupling reactions for drug-like molecules .
Pharmacological and Industrial Relevance
- Anticonvulsant Activity : The benzodioxol-substituted analogue (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole) demonstrated promising activity in preclinical models, attributed to enhanced aromatic stacking with neural targets .
- Agrochemical Use : The CF₃-substituted pyrazole (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) is a key intermediate in pyroxasulfone, a herbicide with high selectivity due to optimized steric and electronic profiles .
- Metabolic Stability : The tert-butyl group in the parent compound reduces cytochrome P450-mediated oxidation, prolonging half-life compared to analogues with smaller alkyl groups (e.g., ethyl or methyl) .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves cyclocondensation of β-ketoesters or hydrazine derivatives with tert-butyl ketones. For example, a reported method for analogous pyrazole derivatives uses a two-step process: (1) formation of the pyrazole ring via acid-catalyzed cyclization, followed by (2) tert-butyl group introduction using alkylation or Grignard reagents . Optimization requires screening solvents (e.g., ethanol, THF), temperatures (−78°C to reflux), and catalysts (e.g., acetic acid or n-BuLi). Purity is enhanced via recrystallization in ethanol or column chromatography. Reaction progress should be monitored using TLC or HPLC .
Basic Question: How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming tautomeric forms (e.g., 5-ol vs. 5-one) and substituent positions. For instance, a related compound, 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, was resolved using SCXRD at 120 K, revealing triclinic symmetry (space group P1) and hydrogen-bonding networks . Refinement with SHELXL ensures accuracy. Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., OH stretching at ~3200 cm⁻¹).
Advanced Question: How can researchers design and evaluate bioactive derivatives of this compound for specific pharmacological targets?
Answer:
Structure-activity relationship (SAR) studies guide derivatization. For example:
- Step 1: Introduce substituents at positions 1 and 3 (e.g., aryl groups via Suzuki coupling ).
- Step 2: Assess bioactivity using in vitro assays (e.g., anticonvulsant activity via maximal electroshock tests ).
- Step 3: Optimize pharmacokinetics by modifying logP (e.g., adding polar groups to enhance solubility). Computational docking (AutoDock, Schrödinger) predicts binding affinities to targets like GABA receptors .
Advanced Question: How should researchers address contradictions between computational models and experimental data for this compound?
Answer:
Discrepancies often arise from tautomerism or solvent effects in simulations. Mitigation strategies include:
- Validation: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD bond lengths/angles .
- Solvent Modeling: Use COSMO or SMD models to account for solvent polarity in NMR chemical shift calculations.
- Dynamic Effects: Perform molecular dynamics (MD) simulations to assess conformational flexibility .
Advanced Question: What methodologies are effective for optimizing regioselectivity in pyrazole functionalization?
Answer:
Regioselectivity is controlled by:
- Directing Groups: Use tert-butyl as a steric shield to direct electrophilic substitution to the 4-position.
- Metal Catalysis: Pd-catalyzed C–H activation for arylations (e.g., conditions from Scheme 1: n-BuLi/THF at −78°C ).
- Microwave Assistance: Accelerate reactions (e.g., 90°C, 30 min) to minimize side products .
Advanced Question: How can tautomerism in this compound impact its physicochemical properties, and how is this analyzed?
Answer:
The keto-enol tautomerism affects solubility, acidity, and reactivity. Analytical approaches include:
- SCXRD: Determines dominant tautomer in solid state (e.g., enol form stabilized by intramolecular H-bonds ).
- ¹H NMR in DMSO-d₆: Detects tautomeric equilibrium via peak splitting (e.g., OH proton at δ 10–12 ppm).
- DFT Calculations: Compare relative stability of tautomers using Gibbs free energy differences .
Advanced Question: What mechanistic insights can be gained from studying degradation pathways under varying pH and temperature?
Answer:
Forced degradation studies (ICH guidelines):
- Acidic/Base Hydrolysis: Monitor via HPLC-MS to identify cleavage products (e.g., tert-butyl group elimination).
- Thermal Stability: TGA/DSC analysis reveals decomposition thresholds (>200°C for tert-butyl derivatives ).
- Oxidative Stress: Use H₂O₂ or UV light to simulate radical-mediated degradation, analyzed by ESR spectroscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
